2-Phenylethynamine occurs naturally in plants, animals, fungi, and bacteria. It has been recognized since at least 1890 and was first synthesized in 1909 by Treat B. Johnson and Herbert H. Guest through the reduction of benzyl cyanide using sodium in ethanol . The compound is classified as a primary amine due to the presence of an amino group (-NH₂) attached to the ethyl chain.
The synthesis of 2-phenylethynamine can be achieved through several methods, primarily involving reductive steps. Here are some notable synthetic routes:
The molecular structure of 2-phenylethynamine features:
This structure consists of a phenyl group (C₆H₅) attached to an ethylamine chain (CH₂CH₂NH₂). The presence of the amino group contributes to its basicity and reactivity in various chemical reactions.
The compound exhibits a fishy odor and is soluble in water, indicating its polar nature due to the amine functional group .
2-Phenylethynamine participates in several chemical reactions:
These reactions are critical for developing pharmaceuticals and other biologically active compounds.
As a central nervous system stimulant, 2-phenylethynamine influences neurotransmitter systems, particularly those involving catecholamines such as dopamine and norepinephrine. Its mechanism primarily involves:
Research indicates that derivatives of this compound have been explored for their potential therapeutic effects in treating mood disorders and enhancing cognitive function .
The physical properties of 2-phenylethynamine are as follows:
Chemical properties include:
Toxicological data indicates an LD50 (lethal dose for 50% of subjects) value for rats at approximately 300 mg/kg, highlighting its potential toxicity at higher concentrations .
2-Phenylethynamine has diverse applications across various fields:
The compound's ability to modulate neurotransmitter systems makes it a valuable tool in both research and therapeutic contexts.
2-Phenylethynamine (C₁₂H₁₅N) belongs to the substituted phenethylamine class, characterized by a benzene ring linked to an ethylamine backbone. Its defining structural feature is the ethynyl modification (–C≡C–) on the ethylamine sidechain, differentiating it from classical phenethylamines like amphetamine or 2C-series compounds [1] [7]. Chemically, it shares closer homology with aminophenylacetylene derivatives (CAS 85739-51-1 and 54060-30-9), which are frequently marketed as "research chemicals" or "not for human consumption" products to evade regulatory scrutiny [3].
According to the UN Office on Drugs and Crime (UNODC), NPS are classified primarily by:
2-Phenylethynamine falls under the phenethylamine structural group and exhibits stimulant effects analogous to other synthetic phenethylamines like 4-methylamphetamine or benzodifurans [5] [9]. Its classification as an NPS stems from its absence from international control schedules (1961/1971 UN Conventions) despite posing documented public health risks [9].
Table 1: Structural Comparison of 2-Phenylethynamine with Related Compounds
Compound | Molecular Formula | CAS Number | Key Structural Features | Classification |
---|---|---|---|---|
2-Phenylethynamine | C₁₂H₁₅N | 640358 (CID) | Phenol ring + ethynyl-ethylamine chain | Synthetic phenethylamine |
Phenethylamine | C₈H₁₁N | 64-04-0 | Phenol ring + ethylamine chain | Natural trace amine |
3-Aminophenylacetylene | C₈H₇N | 54060-30-9 | Phenol ring + amino-acetylene group | Synthetic intermediate |
2-Phenylethynamine emerged in global drug markets around the late 2010s, coinciding with intensified regulatory pressure on traditional stimulants like MDMA and cathinones ("bath salts") [5] [9]. Its distribution follows patterns typical of synthetic NPS:
Globally, NPS surveillance has identified 1,124 distinct substances across 134 countries as of 2021, with phenethylamines representing ~16% of reported compounds [5] [9]. While comprehensive prevalence data specific to 2-phenylethynamine remains limited due to its recent emergence, its detection in forensic samples aligns with the broader expansion of synthetic stimulants.
Table 2: Projected Market Growth for Phenethylamine-Type Stimulants
Region | Market Value (2024) | Projected Value (2033) | CAGR | Primary Application Sectors |
---|---|---|---|---|
Global | $320 million | $510 million | 5.4% | Pharmaceuticals, supplements |
France | $200 million | $350 million | 6.5% | Pharmaceuticals, sports nutrition |
Asia-Pacific | $88 million (est.) | $210 million (est.) | 8.1%* | Chemical synthesis, pharmaceuticals |
Source: Adapted from market analyses [2] [6]
The pharmacological interest in 2-Phenylethynamine stems from its structural similarity to neuromodulatory phenethylamines. Endogenous phenethylamine regulates monoamine neurotransmission via trace amine-associated receptor 1 (TAAR1) activation and vesicular monoamine transporter 2 (VMAT2) inhibition [7] [10]. The ethynyl modification in 2-Phenylethynamine may confer:
Public health concerns arise from:
This review synthesizes extant knowledge on 2-Phenylethynamine with three objectives:
Excluded from scope are therapeutic applications, overdose management, and recreational usage patterns—areas requiring substantial future research.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1